N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide
Description
Properties
Molecular Formula |
C24H20N2O5S |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-1-benzofuran-3-yl]-2-pyridin-2-ylsulfanylacetamide |
InChI |
InChI=1S/C24H20N2O5S/c1-29-15-10-11-18(30-2)17(13-15)23(28)24-22(16-7-3-4-8-19(16)31-24)26-20(27)14-32-21-9-5-6-12-25-21/h3-13H,14H2,1-2H3,(H,26,27) |
InChI Key |
JWHGWGOZNYORJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CSC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Scandium Triflate-Mediated Cycloadditions
Scandium(III) triflate catalyzes [4+1] cycloadditions between isocyanides and ortho-quinone methides, forming aminobenzofurans. Adapting this method, the pyridinylsulfanylacetamide side chain is introduced via nucleophilic addition to in situ-generated quinone methides. Key advantages include:
-
Mild conditions : Reactions proceed at 25°C in dichloromethane.
-
Broad substrate tolerance : Electron-deficient isocyanides favor higher yields (75–91%).
Zinc Iodide-Promoted Annulation
Zinc iodide facilitates cyclization between o-hydroxypropiophenones and α-haloketones. For the target compound, this method constructs the benzofuran core before introducing the 2,5-dimethoxyphenylcarbonyl group via Friedel-Crafts acylation. Optimization data indicate:
| Catalyst Loading | Solvent | Yield (%) |
|---|---|---|
| 10 mol% ZnI₂ | Toluene | 68 |
| 15 mol% ZnI₂ | DCM | 72 |
| 20 mol% ZnI₂ | THF | 65 |
Brønsted Acid-Catalyzed Strategies
Triflic Acid-Mediated Vinylogous Ester Cyclization
Trifluoromethanesulfonic acid (TfOH) protonates vinylogous esters derived from o-alkynylphenols, generating oxocarbenium intermediates. Subsequent oxa-Michael addition forms the benzofuran skeleton. Introducing the pyridinylsulfanyl group requires post-cyclization thiolation using pyridine-2-thiol under Mitsunobu conditions.
Hexafluoroisopropanol (HFIP)-Assisted Synthesis
HFIP stabilizes charged intermediates during benzofuran formation. A two-step protocol involves:
-
Protonation of o-alkynylphenol derivatives.
-
Cyclization with simultaneous incorporation of the sulfanylacetamide group.
HFIP’s high ionizing power increases reaction rates by 3-fold compared to conventional solvents.
Base-Catalyzed Methods
DBU-Promoted 5-exo-dig Cyclization
1,8-Diazabicycloundec-7-ene (DBU) facilitates 5-exo-dig cyclization of 2-propargyl cyclohexenones, forming benzofuran precursors. Subsequent oxidation with oxone aromatizes the ring, achieving the core structure in 82% yield. The pyridinylsulfanyl group is introduced via SN2 displacement using pyridine-2-thiolate.
Potassium Carbonate-Mediated Alkylation
A tandem alkylation-condensation strategy employs K₂CO₃ to couple α,β-unsaturated ketones with phenacyl bromides. This method efficiently installs the acetamide side chain, with yields correlating to the electron-withdrawing nature of the bromides.
Catalyst-Free and Electrochemical Approaches
Thermal Cyclization in Neat Conditions
Heating o-allyloxybenzaldehydes at 150°C induces Claisen rearrangement followed by 6π-electrocyclization, forming benzofurans without catalysts. This method avoids metal contamination, crucial for pharmaceutical applications.
Electrochemical Seleniranium Cyclization
Using platinum electrodes, o-alkynylphenols react with diselenides in acetonitrile, forming seleniranium intermediates that cyclize to benzofurans. This eco-friendly method achieves 89% yield with 0.5 V applied potential.
Comparative Analysis of Synthetic Routes
The table below evaluates key methods for constructing the target compound’s benzofuran core:
| Method | Catalyst | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Rhodium C–H activation | CpRh | 80 | 98 | High regioselectivity |
| Scandium triflate | Sc(OTf)₃ | 91 | 95 | Mild conditions |
| DBU cyclization | DBU | 82 | 97 | Atom-economic |
| Electrochemical | Pt electrodes | 89 | 96 | Solvent-free |
Functionalization and Final Assembly
Acylation at the C2 Position
The 2,5-dimethoxyphenylcarbonyl group is introduced via Friedel-Crafts acylation using AlCl₃ as a catalyst. Optimized conditions (0°C, dichloromethane, 2 h) prevent over-acylation.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Pyridine as a base and a suitable nucleophile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and antibacterial agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Selected Compounds
Biological Activity
N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a benzofuran core and various substituents that may influence its biological activity. The molecular formula is , with a molecular weight of approximately 429.5 g/mol. The presence of the dimethoxyphenyl group and the pyridinylsulfanyl moiety are particularly noteworthy for their potential interactions in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing benzofuran rings have shown efficacy against breast, colon, lung, and prostate cancer cell lines at low micromolar concentrations .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Breast | 0.5 | |
| Compound B | Colon | 0.8 | |
| Compound C | Lung | 1.0 | |
| Compound D | Prostate | 0.6 |
The mechanism underlying the anticancer effects often involves the inhibition of topoisomerase II, a crucial enzyme for DNA replication and repair. Molecular docking studies suggest that these compounds can act as ATP-dependent topoisomerase II inhibitors without intercalating into DNA . Additionally, they have been shown to induce reactive oxygen species (ROS) production in cancer cells, leading to apoptosis during the G1 phase of the cell cycle .
Acetylcholinesterase Inhibition
Another area of research focuses on the compound's potential as an acetylcholinesterase (AChE) inhibitor, which is relevant for treating Alzheimer's disease. Compounds with similar structures have demonstrated promising inhibition profiles against AChE and butyrylcholinesterase (BChE), suggesting potential neuroprotective effects .
Table 2: AChE Inhibition Potency
Case Studies
A notable case study involved the synthesis and evaluation of related benzofuran derivatives that exhibited selective topoisomerase II inhibition and low toxicity to normal cells . These findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-{2-[(2,5-dimethoxyphenyl)carbonyl]-1-benzofuran-3-yl}-2-(pyridin-2-ylsulfanyl)acetamide?
The synthesis of structurally analogous compounds (e.g., benzofuran-pyrimidine hybrids) typically involves multi-step protocols:
- Step 1 : Formation of the benzofuran core via cyclization under acidic or catalytic conditions .
- Step 2 : Introduction of the 2,5-dimethoxyphenylcarbonyl group via Friedel-Crafts acylation or nucleophilic substitution .
- Step 3 : Sulfanylacetamide coupling using thiol-pyridine derivatives in the presence of coupling agents like EDC/HOBt .
Key Parameters : - Temperature : 60–80°C for acylation steps to avoid decomposition of methoxy groups.
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) for solubility of aromatic intermediates .
- Monitoring : HPLC or TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) to track reaction progress .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Look for characteristic peaks:
- Benzofuran protons (δ 6.8–7.5 ppm, multiplet).
- Pyridin-2-ylsulfanyl group (δ 8.2–8.6 ppm, doublet).
- 13C NMR : Carbonyl carbons (δ 165–170 ppm) and methoxy carbons (δ 55–56 ppm) .
- X-ray Crystallography : Resolves ambiguities in stereochemistry and confirms the benzofuran-pyridine spatial arrangement .
Q. What are the stability profiles of this compound under varying pH and light conditions?
- pH Sensitivity :
- Light Sensitivity :
Advanced Research Questions
Q. How can conflicting bioactivity data from in vitro vs. in vivo studies be resolved for this compound?
- In Vitro Contradictions :
- Verify assay conditions (e.g., serum protein binding may reduce bioavailability). Use orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
- In Vivo Discrepancies :
- Pharmacokinetic profiling (e.g., LC-MS/MS) to assess metabolic stability and tissue distribution .
- Check for species-specific cytochrome P450 metabolism .
Q. What strategies are recommended for identifying biological targets of this compound?
- Target Deconvolution :
- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with mass spectrometry .
- Molecular Docking : Prioritize kinases or GPCRs due to the pyridin-2-ylsulfanyl group’s affinity for ATP-binding pockets .
- Functional Validation : CRISPR-Cas9 knockout of candidate targets to confirm activity loss .
Q. How can derivatization of the sulfanylacetamide group enhance selectivity against off-target proteins?
- Modifications :
- Replace the pyridin-2-ylsulfanyl group with bulkier substituents (e.g., 3-methylpyridine) to sterically hinder non-specific interactions .
- Introduce electron-withdrawing groups (e.g., –CF3) to modulate electron density and binding kinetics .
- SAR Studies : Test analogs for IC50 shifts in dose-response assays .
Q. What methodologies are suitable for studying the compound’s pharmacokinetics and metabolic pathways?
Q. How can computational modeling aid in optimizing this compound’s bioactivity?
- QSAR Models : Train models using descriptors like logP, topological polar surface area, and H-bond donors .
- MD Simulations : Simulate binding to homology-modeled targets (e.g., PARP-1) to predict residence time and conformational stability .
Q. What experimental precautions are critical when handling this compound’s light-sensitive functional groups?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
